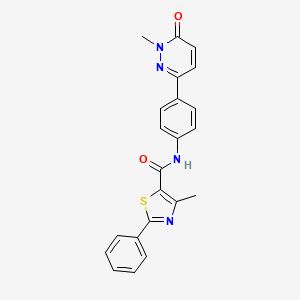
4-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.
- Molecular Formula : C22H18N4O2S
- Molecular Weight : 402.47 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes such as phosphodiesterase, which play a crucial role in inflammatory processes. This inhibition suggests potential anti-inflammatory and antihypertensive effects.
A comparative analysis of similar compounds highlights the structural features that enhance biological activity. For instance, derivatives with modifications such as naphthamide or benzo[d][1,3]dioxole moieties demonstrated improved solubility and bioavailability, which are critical for effective antimicrobial action.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research findings indicate that it interacts with various cellular targets involved in cancer progression. The compound has shown effectiveness against several cancer cell lines, with IC50 values indicating potent cytotoxicity. For example, thiazole-bearing compounds have been highlighted for their ability to disrupt cellular functions critical for tumor growth .
A detailed structure-activity relationship (SAR) analysis reveals that the presence of methyl groups and specific functional groups within the thiazole ring significantly enhances anticancer activity. Compounds with electron-donating groups at strategic positions exhibit increased potency against cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Substitution Reactions : Introducing the 1-methyl-6-oxo-pyridazin moiety through nucleophilic substitution.
- Final Coupling : Attaching the carboxamide group to complete the synthesis.
Advanced techniques such as continuous flow reactors can optimize yield and purity during these synthetic processes.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Propiedades
IUPAC Name |
4-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)16-6-4-3-5-7-16)21(28)24-17-10-8-15(9-11-17)18-12-13-19(27)26(2)25-18/h3-13H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLRVELEMAUMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













